4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable butanoyl chloride derivative under basic conditions to form the intermediate butanamide. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can vary depending on its application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites, while the pyrazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-(1H-pyrazol-5-yl)butanamide
- 4-(benzenesulfonyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
- 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding interactions and reaction pathways compared to its analogs.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-11-14(18(2)17-12)16-15(19)9-6-10-22(20,21)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGYMIBLZDNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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